3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Description
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is a pyrrolidine derivative characterized by a prolyl substituent at position 1, an ethoxy group at position 3, and a hydroxyl group at position 2. The prolyl moiety introduces stereochemical complexity, as proline is a cyclic secondary amine with a rigid pyrrolidine backbone.
Properties
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKMAWYGAWTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, primarily through their pyrrolidine or piperidine cores and functional substitutions. Key differences lie in substituent groups, stereochemistry, and physicochemical properties.
2.1. Pyrrolidine Derivatives with Cyclic Substituents
- 1-(1-Cyclohexen-1-yl)-2-(methoxymethyl)-pyrrolidine (S) Substituents: Cyclohexenyl (position 1), methoxymethyl (position 2). Key Properties: The cyclohexenyl group enhances lipophilicity (predicted logP ~2.8), while the methoxymethyl group introduces moderate polarity. The (S)-configuration may influence chiral recognition in biological systems.
1-(3,6-Dihydro-2H-thiopyran-4-yl)-pyrrolidine
- Substituents : Thiopyran ring (position 1).
- Key Properties : The sulfur atom in the thiopyran ring increases electron density and metabolic stability compared to oxygen-containing analogs. Predicted solubility in polar solvents is lower (logP ~3.1).
- Contrast : Absence of hydroxyl/ethoxy groups limits polar interactions, but the thiopyran moiety may enhance membrane permeability .
2.2. Piperidine Analogs
- 1-(3,6-Dihydro-2H-thiopyran-4-yl)-piperidine
- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
- Key Properties : Piperidine’s larger ring reduces ring strain and alters conformational flexibility. The thiopyran substitution retains sulfur-related stability but may reduce reactivity compared to pyrrolidine analogs.
- Contrast : The target compound’s pyrrolidine core and prolyl group provide rigidity and stereochemical specificity absent in this analog .
Physicochemical and Functional Comparison Table
| Compound | Core Structure | Key Substituents | logP (Predicted) | Hydrogen-Bonding Groups | Stereochemical Complexity |
|---|---|---|---|---|---|
| 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine | Pyrrolidine | Prolyl, ethoxy, hydroxy | ~1.5 | 2 (OH, ether O) | High (proline chirality) |
| 1-(1-Cyclohexen-1-yl)-2-(methoxymethyl)-pyrrolidine (S) | Pyrrolidine | Cyclohexenyl, methoxymethyl | ~2.8 | 1 (ether O) | Moderate ((S)-configuration) |
| 1-(3,6-Dihydro-2H-thiopyran-4-yl)-pyrrolidine | Pyrrolidine | Thiopyran | ~3.1 | 0 | Low |
| 1-(3,6-Dihydro-2H-thiopyran-4-yl)-piperidine | Piperidine | Thiopyran | ~3.3 | 0 | Low |
Research Implications
- Biological Activity : The hydroxyl and ethoxy groups in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine may facilitate interactions with enzymes or receptors requiring polar contacts, such as kinases or GPCRs. In contrast, thiopyran-substituted analogs likely prioritize hydrophobic interactions .
- Synthetic Utility: The prolyl group’s chirality makes the target compound a candidate for asymmetric catalysis or peptide synthesis, whereas methoxymethyl or thiopyran analogs may serve as intermediates in organometallic reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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